Hydrogen-Bond Donor Count Advantage Over 3-H Analog
The target compound possesses one hydrogen-bond donor (the 3-OH group), whereas the direct 3-H analog (tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, CAS 165894-06-4) has zero hydrogen-bond donors . This difference is critical for interactions with biological targets, particularly kinase hinge regions where a donor–acceptor motif is often required [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (3-OH) |
| Comparator Or Baseline | tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: 0 HBD |
| Quantified Difference | +1 HBD |
| Conditions | Derived from chemical structure; validated by known pharmacophore models for kinase inhibitors. |
Why This Matters
Procurement of the 3-hydroxy derivative is mandatory when a hydrogen-bond donor is required for target engagement; the 3-H analog cannot substitute.
- [1] M. Yu. Krasavin, M. M. Nikulnikov, Mendeleev Commun., 22:1 (2012), 41–42. (Establishes 3-hydroxypyrazoles as kinase-targeted scaffolds.) View Source
